

Ac-PAL-AMC: A Technical Guide for Measuring Immunoproteasome β 1i Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-PAL-AMC

Cat. No.: B3026253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response by processing antigens for presentation on MHC class I molecules. Its distinct catalytic subunits, including β 1i (also known as LMP2), represent attractive targets for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the immunoproteasome's β 1i subunit.^{[1][2][3]} This technical guide provides an in-depth overview of the use of **Ac-PAL-AMC** for the accurate and sensitive quantification of β 1i activity, complete with experimental protocols, data presentation, and workflow visualizations.

Core Principles

The assay is based on the enzymatic cleavage of the peptide bond C-terminal to Leucine in the **Ac-PAL-AMC** sequence by the β 1i subunit. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence intensity over time.^{[1][2]} The rate of AMC release is directly proportional to the β 1i enzymatic activity. **Ac-PAL-AMC** exhibits high selectivity for the immunoproteasome over the constitutive proteasome, making it a valuable tool for specifically probing immunoproteasome function.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of **Ac-PAL-AMC** for measuring β 1i activity.

Table 1: Substrate Properties and Assay Conditions

Parameter	Value	Source
Full Name	Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin	
Abbreviation	Ac-PAL-AMC	
Target Enzyme	Immunoproteasome β 1i (LMP2) subunit	
Activity Measured	Caspase-like	
Recommended Working Concentration	12.5 - 200 μ M	
Excitation Wavelength	345 - 360 nm	
Emission Wavelength	445 - 460 nm	
Stock Solution Solvent	DMSO	N/A

Note: Specific kinetic parameters such as K_m and V_{max} for the hydrolysis of **Ac-PAL-AMC** by β 1i are not readily available in the reviewed literature.

Table 2: Inhibitor Potency against β 1i using **Ac-PAL-AMC** or related assays

Inhibitor	IC50 (nM)	Assay Type	Source
UK-101	104	Biochemical assay with purified immunoproteasome	
KZR-504	N/A	Identified using Ac-PAL-AMC screen; specific biochemical IC50 not reported.	

Experimental Protocols

This section provides a detailed methodology for measuring immunoproteasome β 1i activity using **Ac-PAL-AMC** with either purified immunoproteasome or cell lysates.

Protocol 1: Assay with Purified Immunoproteasome

This protocol is suitable for detailed kinetic studies and inhibitor screening using a purified enzyme source.

Materials:

- Purified 20S immunoproteasome
- **Ac-PAL-AMC**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT
- Activation Solution: 0.035% (w/v) SDS in Assay Buffer
- DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence plate reader

Procedure:

- Prepare **Ac-PAL-AMC** Stock Solution: Dissolve **Ac-PAL-AMC** in DMSO to create a 10 mM stock solution. Store at -20°C.
- Prepare Working Solutions:
 - Dilute the purified 20S immunoproteasome to a working concentration (e.g., 5 nM) in Assay Buffer.
 - Dilute the **Ac-PAL-AMC** stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare a serial dilution for kinetic studies.
- Enzyme Activation: For some commercial preparations of 20S proteasome, a brief pre-incubation with a low concentration of SDS is required for activation. Mix equal volumes of the diluted immunoproteasome and the Activation Solution and incubate for 15 minutes at 37°C.
- Assay Setup:
 - Add 50 µL of the activated immunoproteasome solution to each well of the 96-well plate.
 - Include control wells:
 - No-enzyme control: 50 µL of Assay Buffer.
 - Inhibitor control: 50 µL of pre-incubated immunoproteasome with a known β1i inhibitor (e.g., UK-101).
- Initiate Reaction: Add 50 µL of the **Ac-PAL-AMC** working solution to each well to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the background fluorescence (no-enzyme control) from all readings.

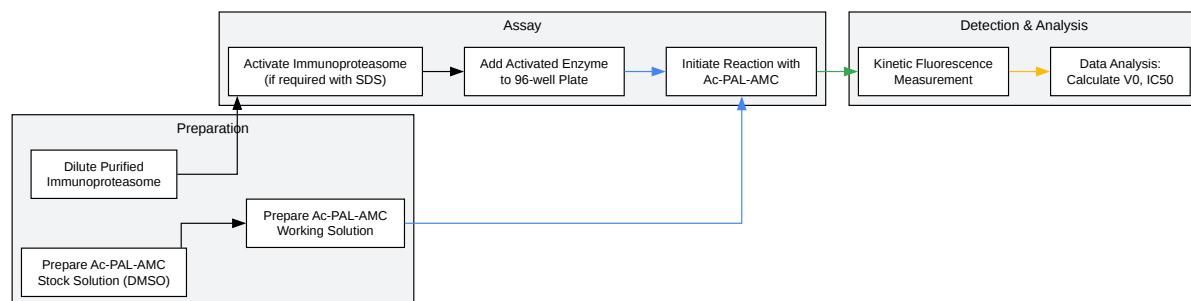
- Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
- For inhibitor studies, plot V0 against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Assay with Cell Lysates

This protocol is designed for measuring β 1i activity in a more physiological context, using extracts from cells or tissues.

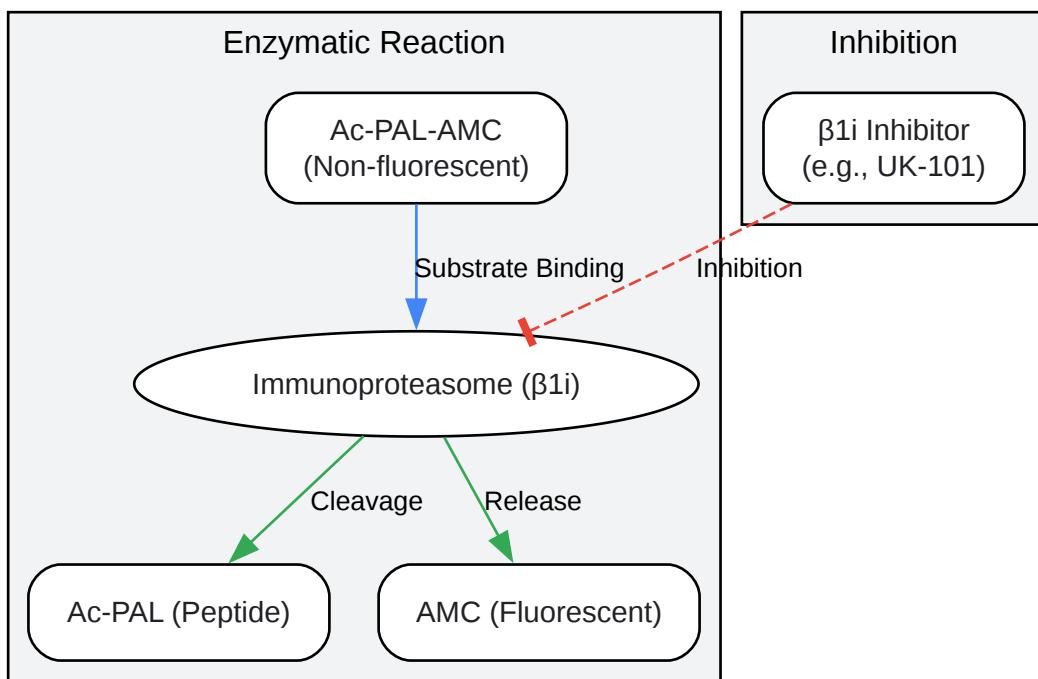
Materials:

- Cells or tissues of interest
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (proteasome inhibitors should be excluded).
- **Ac-PAL-AMC**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT
- DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence plate reader
- Protein quantification assay (e.g., Bradford or BCA)

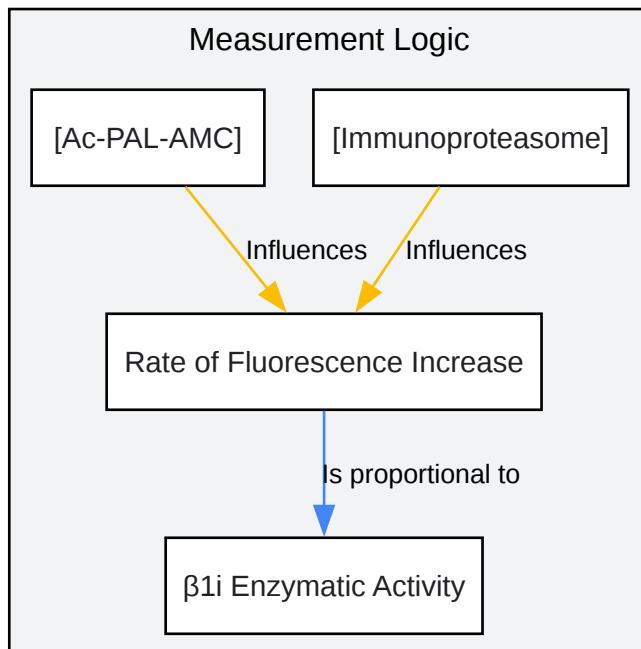

Procedure:

- Prepare Cell Lysate:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cells in Lysis Buffer on ice for 30 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration.
- Prepare Working Solutions:
 - Dilute the **Ac-PAL-AMC** stock solution (10 mM in DMSO) in Assay Buffer to the desired final concentration (e.g., 50 µM).
- Assay Setup:
 - Add a consistent amount of total protein from the cell lysate (e.g., 20-50 µg) to each well of the 96-well plate. Adjust the volume with Assay Buffer to 50 µL.
 - Include control wells:
 - No-lysate control: 50 µL of Assay Buffer.
 - Inhibitor control: 50 µL of cell lysate pre-incubated with a β1i inhibitor.
- Initiate Reaction: Add 50 µL of the **Ac-PAL-AMC** working solution to each well.
- Fluorescence Measurement: Follow step 6 from Protocol 1.
- Data Analysis:
 - Subtract the background fluorescence (no-lysate control) from all readings.
 - Calculate the rate of AMC production and normalize it to the amount of protein in the lysate to determine the specific activity (e.g., RFU/min/µg protein).


Mandatory Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.


[Click to download full resolution via product page](#)

Caption: Workflow for β1i activity assay with purified immunoproteasome.

[Click to download full resolution via product page](#)

Caption: Principle of **Ac-PAL-AMC** cleavage and inhibition.

[Click to download full resolution via product page](#)

Caption: Logical relationship of measured signal to enzyme activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. south-bay-bio.com [south-bay-bio.com]
- To cite this document: BenchChem. [Ac-PAL-AMC: A Technical Guide for Measuring Immunoproteasome β 1i Activity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3026253#ac-pal-amc-for-immunoproteasome-1i-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com